2-Tert-butyl-4-fluoro-5-nitrophenol

Beschreibung

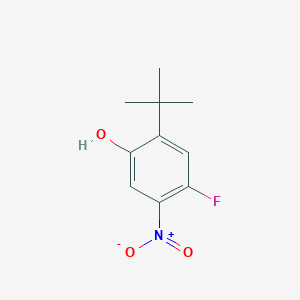

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-tert-butyl-4-fluoro-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-10(2,3)6-4-7(11)8(12(14)15)5-9(6)13/h4-5,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLULGCHFPCHPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 2 Tert Butyl 4 Fluoro 5 Nitrophenol

Established Synthetic Routes for the Preparation of 2-Tert-butyl-4-fluoro-5-nitrophenol

The synthesis of this compound can be achieved through several distinct pathways, starting from different precursors. These routes involve fundamental organic reactions such as electrophilic aromatic substitution and functional group manipulation.

Synthesis from 2-Tert-butyl-4-fluoro-5-nitrophenyl Methyl Carbonate

One established method for preparing the title compound is through the hydrolysis of its corresponding methyl carbonate ester. This reaction cleaves the carbonate group to reveal the phenolic hydroxyl group. The process is typically carried out under basic conditions. An analogous transformation, the hydrolysis of 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate to 2-chloro-4-fluoro-5-nitrophenol, is achieved in high yield using sodium bicarbonate in a methanol (B129727) and water solvent system. chemicalbook.com A similar approach can be applied for the synthesis of this compound.

The reaction involves the nucleophilic attack of a hydroxide (B78521) ion (generated from the bicarbonate in water) on the carbonyl carbon of the carbonate group, leading to the cleavage of the ester bond and formation of the phenoxide, which is subsequently protonated to yield the final phenol (B47542) product.

Table 1: Synthesis via Hydrolysis of Methyl Carbonate Precursor

| Reactant | Reagents | Solvent | Conditions | Product |

| 2-Tert-butyl-4-fluoro-5-nitrophenyl methyl carbonate | Sodium bicarbonate (NaHCO₃), Water (H₂O) | Methanol (CH₃OH) | Room temperature, 16 hours | This compound |

Preparation from 4-Fluorophenol (B42351) and tert-Butanol

A multi-step synthesis starting from more common laboratory reagents provides a versatile route to this compound. This pathway involves two key electrophilic aromatic substitution reactions.

Step 1: Friedel-Crafts Alkylation The first step is the tert-butylation of 4-fluorophenol. This is a Friedel-Crafts alkylation reaction where tert-butanol, in the presence of a strong acid catalyst like concentrated sulfuric acid, serves as the source for the tert-butyl electrophile. The hydroxyl group of the phenol directs the incoming electrophile primarily to the ortho position, yielding 2-tert-butyl-4-fluorophenol (B3131743).

Step 2: Nitration The second step is the nitration of the 2-tert-butyl-4-fluorophenol intermediate. The introduction of the nitro group is achieved using a nitrating agent, such as nitric acid. prepchem.com The existing functional groups on the ring (hydroxyl, tert-butyl, and fluoro) direct the nitration to the position that is ortho to the hydroxyl group and meta to the tert-butyl group, resulting in the desired this compound.

Table 2: Two-Step Synthesis from 4-Fluorophenol

| Step | Starting Material | Reagents | Conditions | Intermediate/Product |

| 1. Alkylation | 4-Fluorophenol | tert-Butanol, Concentrated Sulfuric Acid (H₂SO₄) | Room temperature, overnight in CH₂Cl₂ | 2-Tert-butyl-4-fluorophenol |

| 2. Nitration | 2-Tert-butyl-4-fluorophenol | Nitric Acid (HNO₃), catalytic Sodium Nitrite (B80452) (NaNO₂) | 0°C in Ethyl Acetate | This compound |

Exploration of Alternative Synthetic Pathways and Optimized Reaction Conditions

This alternative pathway would also begin with 2-tert-butyl-4-fluorophenol.

Nitrosation: The phenol intermediate is first treated with a nitrosating agent, such as sodium nitrite in the presence of a dilute acid (e.g., hydrochloric acid), at a low temperature (e.g., 0°C). This introduces a nitroso (-NO) group at the 5-position, yielding 2-tert-butyl-4-fluoro-5-nitrosophenol. google.com

Oxidation: The resulting nitrosophenol is then oxidized to the corresponding nitrophenol using an oxidizing agent like dilute nitric acid. google.com

This method offers the advantage of high regioselectivity in the initial nitrosation step, often resulting in a cleaner reaction and a higher yield of the desired final product compared to direct nitration.

Derivatization and Functional Group Transformations of this compound

The functional groups present on this compound—the nitro group and the phenolic hydroxyl group—are amenable to a variety of chemical transformations, allowing for the synthesis of diverse derivatives.

Reduction of the Nitro Group to Amino Functionality: Synthesis of 2-Tert-butyl-5-amino-4-fluorophenol

The reduction of the nitro group to an amino group is a fundamental transformation that yields the valuable intermediate 2-tert-butyl-5-amino-4-fluorophenol. This conversion can be accomplished using several established methods.

Catalytic Hydrogenation: A common and efficient method is catalytic hydrogenation. This involves treating the nitrophenol with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, typically palladium on carbon (Pd/C). prepchem.com The reaction is usually carried out in a solvent like ethyl acetate.

Transfer Hydrogenation: An alternative to using pressurized hydrogen gas is transfer hydrogenation. In this method, a source other than H₂ gas is used to provide hydrogen. A widely used system is ammonium (B1175870) formate (B1220265) (HCOONH₄) in the presence of a palladium catalyst (Pd/C) in a refluxing alcohol solvent like ethanol (B145695) or methanol. chemicalbook.com This technique is often preferred for its operational simplicity and mild reaction conditions.

Table 3: Methods for the Reduction of the Nitro Group

| Method | Starting Material | Reagents | Conditions | Product |

| Catalytic Hydrogenation | This compound | Hydrogen (H₂), 10% Palladium on Carbon (Pd/C) | 50 psi H₂, room temperature, in Ethyl Acetate | 2-Tert-butyl-5-amino-4-fluorophenol |

| Transfer Hydrogenation | This compound | Ammonium Formate (HCOONH₄), 5% Palladium on Carbon (Pd/C) | Reflux in Ethanol | 2-Tert-butyl-5-amino-4-fluorophenol |

Reactions Involving the Phenolic Hydroxyl Group (e.g., esterification, etherification)

The phenolic hydroxyl group is a key site for derivatization through esterification and etherification reactions.

Esterification: The hydroxyl group can be converted into an ester. This is typically achieved by reacting the phenol with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct. For instance, reaction with methyl chloroformate would produce the 2-tert-butyl-4-fluoro-5-nitrophenyl methyl carbonate discussed in section 2.1.1. Similarly, reaction with other carbonate-forming reagents like bis(4-nitrophenyl)carbonate can also be used to form carbonate esters. google.com

Etherification: The synthesis of ethers from the phenolic hydroxyl group is commonly performed via the Williamson ether synthesis. This two-step process involves:

Deprotonation of the weakly acidic phenol with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic sodium phenoxide.

Reaction of the resulting phenoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a nucleophilic substitution reaction to form the corresponding ether.

These transformations allow for the modification of the compound's properties by replacing the acidic proton of the hydroxyl group with various alkyl or acyl groups.

Modifications and Substitutions at the Fluoro and Tert-butyl Moieties

The presence of the fluorine atom and the tert-butyl group offers opportunities for various chemical modifications, allowing for the introduction of diverse functionalities onto the phenol ring.

The fluorine atom, activated by the electron-withdrawing nitro group in the para position, is susceptible to nucleophilic aromatic substitution (SNAr) . This type of reaction is a cornerstone for introducing a variety of substituents. The rate and success of these substitutions are influenced by the nature of the nucleophile and the reaction conditions. For instance, in related fluoronitrobenzene derivatives, the fluorine atom can be displaced by amines, alkoxides, and thiols. nih.govresearchgate.netnih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution on Activated Fluoroaromatics

| Nucleophile | Reagent Example | Product Type | Typical Conditions | Reference |

| Amine | Pyrrolidine | N-Aryl Amine | THF, elevated temperature and pressure | researchgate.net |

| Amine | Polyvinylamine | N-Aryl Polymer | Water, with cyclodextrin (B1172386) mediation | researchgate.net |

| Thiol | Various thiols | Aryl Thioether | DMAc, K₂CO₃, rt-100 °C | nih.gov |

The tert-butyl group, being a bulky alkyl substituent, can also be a site for chemical modification, primarily through dealkylation . The removal of the tert-butyl group, often referred to as de-tert-butylation, can be achieved under acidic conditions. This reaction is essentially a reverse Friedel-Crafts alkylation. For tert-butyl substituted phenols, this dealkylation can be carried out by heating in the presence of an acid catalyst, such as sulfuric acid. google.com In some cases, solid acid catalysts can also be employed for this transformation, offering potential advantages in terms of catalyst recovery and process simplification. google.com The reaction temperature for such processes can range from 200°C to 500°C. google.com

Catalytic Strategies Employed in the Synthesis and Post-Synthetic Derivatization

Catalysis plays a pivotal role in both the synthesis of this compound and its subsequent chemical transformations.

The synthesis of the parent structure likely involves the nitration of a 2-tert-butyl-4-fluorophenol precursor. While classical nitration methods often employ a mixture of nitric and sulfuric acids, the use of solid acid catalysts has emerged as a more environmentally benign and selective alternative. researchgate.netrsc.org Catalysts such as Fe/Mo/SiO₂, MoO₃/SiO₂, and H-beta have shown high conversion and regioselectivity in the nitration of related fluorotoluenes. researchgate.netrsc.org

Post-synthetic derivatization of this compound can be effectively achieved using various catalytic methods. A key transformation is the catalytic reduction of the nitro group to an amine. This reaction is commonly carried out using metal nanoparticles as catalysts, with sodium borohydride (B1222165) often serving as the reducing agent. nih.govacs.org The catalytic activity can be influenced by the size and composition of the nanoparticles, as well as the reaction conditions. The presence of other substituents on the phenol ring, such as the tert-butyl group, can affect the rate of reduction due to steric hindrance. nih.gov

Table 2: Catalysts for the Reduction of Nitrophenols

| Catalyst | Reducing Agent | Key Features | Reference |

| Gold Nanoparticles | NaBH₄ | Excellent catalytic activity, kinetics dependent on substituent position | nih.gov |

| Silver Nanoparticles | NaBH₄ | High catalytic activity, can be tuned by surface modification | acs.org |

| Copper Hexacyanoferrate | NaBH₄ | Heterogeneous catalyst, rapid conversion | upes.ac.in |

Furthermore, the fluorine atom can be a handle for catalytic cross-coupling reactions . While direct C-F bond activation for cross-coupling is a challenging area of research, palladium-catalyzed reactions have been developed for the coupling of fluoroaromatic compounds with various partners. nih.govrsc.orgyoutube.comyoutube.com These reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.

Spectroscopic Characterization and Structural Elucidation of 2 Tert Butyl 4 Fluoro 5 Nitrophenol and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise assignment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 2-tert-butyl-4-fluoro-5-nitrophenol, the signals from the aromatic protons are influenced by the electronic effects of the substituents. The tert-butyl group, being an electron-donating group, will shield nearby protons, while the nitro group, a strong electron-withdrawing group, will cause deshielding. The fluorine atom also exhibits a deshielding effect and introduces characteristic splitting patterns due to spin-spin coupling.

The spectrum is expected to show a singlet for the phenolic proton (OH), with its chemical shift being concentration-dependent. The tert-butyl group will appear as a sharp singlet at approximately 1.4 ppm. The two aromatic protons will appear as doublets, with their chemical shifts and coupling constants determined by their positions relative to the substituents.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| OH | Variable | Singlet | N/A |

| C(CH₃)₃ | ~1.4 | Singlet | N/A |

| Ar-H | 7.0 - 8.0 | Doublet | ~8-10 (ortho coupling) |

| Ar-H | 7.0 - 8.0 | Doublet | ~2-3 (meta coupling to F) |

Data is predicted based on analogous compounds such as 4-tert-butyl-2-nitrophenol (B1265401) and 5-fluoro-2-nitrophenol. chemicalbook.comchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzene (B151609) ring are significantly affected by the substituents. The carbon atom attached to the hydroxyl group will appear at a downfield chemical shift, as will the carbon attached to the nitro group. The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant.

| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |

| C-OH | ~150-160 | ~2-5 (²JCF) |

| C-tert-butyl | ~140-150 | ~20-25 (³JCF) |

| C-F | ~155-165 | ~240-260 (¹JCF) |

| C-NO₂ | ~140-150 | ~8-12 (²JCF) |

| Aromatic CH | ~110-130 | Variable |

| C(CH₃)₃ | ~35 | N/A |

| C(CH₃)₃ | ~30 | N/A |

Data is predicted based on related structures like 2-tert-butylphenol (B146161) and 4-fluorobenzaldehyde. rsc.orgchemicalbook.com

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic environment created by the other substituents on the benzene ring. The signal will likely be a doublet of doublets due to coupling with the two neighboring aromatic protons.

| Fluorine | Expected Chemical Shift (δ, ppm) |

| Ar-F | -100 to -120 |

This prediction is based on the ¹⁹F NMR data for similar compounds like 4-fluorobenzaldehyde. rsc.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺).

A characteristic fragmentation pattern would involve the loss of a methyl group (CH₃) from the tert-butyl group to form a stable [M-15]⁺ ion. Other significant fragments could arise from the loss of the nitro group (NO₂) or the entire tert-butyl group.

| Ion | m/z (Expected) | Identity |

| [M]⁺ | 213 | Molecular Ion |

| [M-15]⁺ | 198 | Loss of CH₃ |

| [M-46]⁺ | 167 | Loss of NO₂ |

| [M-57]⁺ | 156 | Loss of C(CH₃)₃ |

Fragmentation patterns are predicted based on the mass spectra of related compounds such as 2-nitro-4-fluorophenol and p-tert-butyl-phenol. nist.govchemicalbook.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation. The IR spectrum of this compound will display characteristic absorption bands for the hydroxyl (O-H), nitro (N-O), and carbon-fluorine (C-F) groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H | 3200 - 3600 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| N-O (asymmetric) | 1500 - 1550 | Stretching |

| N-O (symmetric) | 1300 - 1350 | Stretching |

| C-F | 1100 - 1250 | Stretching |

Vibrational frequencies are based on data from similar compounds like 2-nitrophenol (B165410) and 2,4-di-tert-butylphenol. longdom.orgnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the nitro and hydroxyl groups on the aromatic ring will influence the position and intensity of these bands. The absorption maximum is likely to shift depending on the pH of the solution due to the deprotonation of the phenolic hydroxyl group. researchgate.net

| Transition | Expected Wavelength (λmax, nm) |

| π → π | ~220 - 280 |

| n → π | ~300 - 350 |

Expected wavelengths are based on the UV-Vis spectra of compounds like 4-nitrophenol (B140041). researchgate.net

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Molecular Conformation:

The presence of a bulky tert-butyl group at the C2 position, ortho to the hydroxyl group, is expected to exert significant steric influence on the molecule's conformation. This steric hindrance will likely force the nitro group at the C5 position and the hydroxyl group to adopt specific orientations to minimize steric strain. In related sterically hindered phenols, such as derivatives of 2,4-di-tert-butylphenol, the phenolic ring often maintains its planarity, while the substituents can cause minor deviations of the atoms from the mean plane of the ring.

The hydroxyl group and the nitro group are key players in determining the intramolecular and intermolecular interactions. Intramolecular hydrogen bonding between the hydroxyl proton and an oxygen atom of the ortho-nitro group is a common feature in o-nitrophenols. However, in the case of this compound, the nitro group is at the C5 position (meta to the hydroxyl group), which makes direct intramolecular hydrogen bonding less likely.

Intermolecular Interactions and Crystal Packing:

In the absence of strong intramolecular hydrogen bonds, the hydroxyl group is available for intermolecular hydrogen bonding. This is a dominant interaction in the crystal packing of many phenolic compounds, often leading to the formation of chains or more complex hydrogen-bonded networks. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the hydroxyl group itself can act as acceptors.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to contribute to the stability of the crystal lattice. The presence of the electron-withdrawing nitro and fluoro groups can influence the electron density of the aromatic ring, potentially leading to favorable electrostatic interactions between the π-systems of neighboring molecules. The arrangement of these stacks, whether face-to-face or offset, will be influenced by the steric demands of the tert-butyl groups.

To illustrate the type of crystallographic data obtained for a related sterically hindered phenol (B47542), the following table presents data for 2,4,6-tri-tert-butylphenoxyl radical, a derivative of the closely related 2,4,6-tri-tert-butylphenol.

| Crystallographic Parameter | Value |

| Compound | 2,4,6-Tri-tert-butylphenoxyl Radical |

| Formula | C₁₈H₂₉O |

| Crystal System | Monoclinic |

| Space Group | C 2/c |

| a (Å) | 20.0 |

| b (Å) | 12.0 |

| c (Å) | 15.0 |

| α (°) | 90 |

| β (°) | Not specified |

| γ (°) | 90 |

| Volume (ų) | Not specified |

| Z | Not specified |

This data is for a structurally related compound and is presented for illustrative purposes.

The detailed analysis of the crystal structure of this compound, when determined, will provide precise bond lengths, bond angles, and torsion angles, offering a definitive picture of its molecular geometry and the subtle interplay of electronic and steric effects. The elucidation of its crystal packing will reveal the specific network of intermolecular interactions that govern its solid-state architecture.

Reactivity Profiles and Mechanistic Investigations of 2 Tert Butyl 4 Fluoro 5 Nitrophenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

Electrophilic Aromatic Substitution (EAS) on the 2-tert-butyl-4-fluoro-5-nitrophenol ring is influenced by the directing and activating or deactivating effects of the existing substituents. The hydroxyl group is a powerful activating group and an ortho, para-director due to its strong +M (mesomeric) effect. byjus.comquora.com The tert-butyl group is a weakly activating group and also an ortho, para-director. lumenlearning.com Conversely, the nitro group is a potent deactivating group and a meta-director because of its strong -M and -I (inductive) effects. quora.comlibretexts.org The fluorine atom is deactivating due to its strong -I effect but is an ortho, para-director because of its +M effect.

Substitution at the C-3 position is unlikely. This position is meta to the strongly activating hydroxyl group and ortho to the bulky tert-butyl group, which would cause significant steric hindrance. Therefore, electrophilic attack is most probable at the C-6 position, which is ortho to the activating hydroxyl group and meta to the deactivating nitro group. Reactions such as nitration or halogenation would require controlled conditions to avoid over-reaction or oxidative decomposition, which can be issues with highly activated phenol (B47542) rings. byjus.comlibretexts.org

Nucleophilic Aromatic Substitution Reactions (SNAr) Driven by Fluoro and Nitro Groups

The structure of this compound is highly favorable for Nucleophilic Aromatic Substitution (SNAr). This reactivity stems from the presence of a strong electron-withdrawing nitro group positioned para to the fluorine atom, which is a good leaving group in SNAr reactions. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism. youtube.com In the rate-determining first step, a nucleophile attacks the carbon atom bonded to the fluorine (C-4), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com

The negative charge of this intermediate is effectively delocalized by the strong -M effect of the nitro group at the para position. The fluorine atom's high electronegativity further increases the electrophilicity of the C-4 carbon, making it susceptible to nucleophilic attack. youtube.com In the second, faster step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring. youtube.com A variety of nucleophiles can displace the fluorine atom.

Table 1: Predicted Products of SNAr Reactions

| Nucleophile | Reagent Example | Predicted Product Name |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-tert-Butyl-4-methoxy-5-nitrophenol |

| Amine | Ammonia (NH₃) | 2-tert-Butyl-4-amino-5-nitrophenol |

Studies on analogous fluoronitrobenzene derivatives confirm that these reactions proceed readily, often under mild conditions. acs.orgnih.gov The presence of multiple electron-withdrawing groups generally accelerates the rate of SNAr reactions. masterorganicchemistry.com

Reductive and Oxidative Transformations of the Nitro Group

The nitro group of this compound is readily susceptible to reduction. This transformation is a fundamental reaction in organic synthesis, typically converting the nitro group into a primary amine (-NH₂). Common laboratory methods for this reduction include catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) or the use of dissolving metals in acidic media (e.g., tin or iron in hydrochloric acid). nih.govresearchgate.netyoutube.com

The reduction process proceeds through nitroso and hydroxylamine (B1172632) intermediates to yield 5-amino-2-tert-butyl-4-fluorophenol. nih.gov This transformation dramatically alters the electronic properties of the aromatic ring. The resulting amino group is a strong activating, ortho, para-directing substituent for subsequent electrophilic aromatic substitution reactions, in stark contrast to the deactivating, meta-directing nature of the parent nitro group. quora.com This conversion can be highly chemoselective, allowing for the reduction of the nitro group without affecting the other functional groups on the ring. nih.gov

While the reduction of the nitro group is common, oxidative transformations are less so. The phenolic ring itself, being electron-rich due to the hydroxyl group, is more susceptible to oxidation, which can lead to the formation of quinone-like structures or ring-opening under harsh oxidative conditions. libretexts.org

Acid-Base Chemistry and Tautomerism of the Phenolic Moiety

The phenolic hydroxyl group imparts weak acidity to the molecule. pharmaguideline.com The acidity of phenols is significantly influenced by the nature of the other substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro and fluoro substituents present in this molecule, increase acidity by stabilizing the conjugate base (the phenoxide ion) through inductive (-I) and/or mesomeric (-M) effects. pharmaguideline.comtestbook.comresearchgate.net The nitro group at the meta position relative to the hydroxyl group exerts a strong -I effect, while the para-fluoro substituent also contributes a -I effect. Conversely, electron-donating groups like the alkyl tert-butyl group slightly decrease acidity.

The combined effect of the strongly electron-withdrawing nitro and fluoro groups is expected to make this compound significantly more acidic than phenol itself. Intramolecular hydrogen bonding between the phenolic proton and an oxygen atom of the adjacent nitro group can occur, which may slightly decrease acidity by making the proton more difficult to remove compared to an isomer where such bonding is not possible. testbook.comstackexchange.comdoubtnut.com

Table 2: Comparison of Phenol Acidities (pKa in water)

| Compound | pKa | Primary Electronic Effect of Substituent |

|---|---|---|

| Phenol | ~9.98 | (Reference) stackexchange.com |

| m-Nitrophenol | ~8.18 | -I effect stackexchange.com |

| p-Nitrophenol | ~6.96 | -M and -I effects stackexchange.com |

| o-Nitrophenol | ~7.05 | -M, -I effects, and H-bonding stackexchange.com |

| This compound | Predicted < 7 | Combined -I effects of F and NO₂, +I of t-Bu |

Keto-enol tautomerism, while theoretically possible, is generally not a significant contributor to the equilibrium state of simple phenols, as the aromatic enol form is highly stabilized.

Investigation of Reaction Kinetics and Thermodynamic Parameters

For SNAr reactions, the rate-determining step is the initial nucleophilic attack on the carbon bearing the fluorine atom. masterorganicchemistry.comstackexchange.com The reaction rate is highly sensitive to the electronic stabilization of the resulting Meisenheimer complex. The presence of strong electron-withdrawing groups, like the nitro group, lowers the activation energy (Ea) for this step, thereby increasing the reaction rate. acs.orgacs.org Kinetic studies on the reaction of other fluoronitrobenzenes have shown that increasing the number of electron-withdrawing groups decreases the activation energy. acs.orgacs.org For example, the activation energy for the SNAr reaction of 1-fluoro-2,4-dinitrobenzene (B121222) is significantly lower than that for 2-fluoronitrobenzene. acs.org

For electrophilic aromatic substitution, the kinetics are largely controlled by the substituent effects on the stability of the arenium ion intermediate. The presence of the deactivating nitro and fluoro groups will increase the activation energy and slow the reaction rate compared to unsubstituted benzene (B151609). lumenlearning.com However, the powerful activating effect of the hydroxyl group ensures that the reaction is still feasible, albeit likely requiring more forcing conditions than the EAS of phenol itself. libretexts.org

Stereoelectronic Effects on Reactivity

Stereoelectronic effects, which encompass both steric and electronic influences, are critical in determining the reactivity of this compound.

Electronic Effects:

-NO₂ group: Exerts strong -I and -M effects, deactivating the ring towards EAS and strongly activating it for SNAr at the para position (C-4).

-OH group: Exerts a strong +M effect and a weaker -I effect, making it a powerful activating and ortho, para-directing group for EAS. quora.com

-C(CH₃)₃ group: Exerts a weak +I effect, making it a mild activating and ortho, para-directing group. lumenlearning.com

The combination of these electronic effects makes the C-4 position highly electrophilic and primed for SNAr. For EAS, the activating hydroxyl group's influence dominates, directing electrophiles to the C-6 position.

Steric Effects: The most significant steric factor is the bulky tert-butyl group at the C-2 position. This group sterically hinders the adjacent C-3 position, making nucleophilic or electrophilic attack at this site highly unfavorable. researchgate.net This steric hindrance also reinforces the electronic preference for EAS at the more accessible C-6 position. The bulk of the tert-butyl group may also influence the preferred rotational conformation of the molecule, potentially affecting the orientation of the other substituents and their interactions.

Theoretical and Computational Chemistry Studies Applied to 2 Tert Butyl 4 Fluoro 5 Nitrophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For a compound like 2-Tert-butyl-4-fluoro-5-nitrophenol, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to determine its optimized geometry and electronic properties. epa.gov

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. tandfonline.com For substituted phenols, the distribution of these orbitals would be influenced by the electron-withdrawing nitro group and the halogen substituent.

Natural Bond Orbital (NBO) analysis, another component of DFT studies, provides information about charge distribution, intramolecular charge transfer, and the nature of chemical bonds. tandfonline.com For this compound, NBO analysis would likely reveal significant charge delocalization due to the resonance effects of the nitro and hydroxyl groups, as well as the inductive effects of the fluorine atom.

Conformational Analysis and Intramolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For this compound, the primary focus would be on the orientation of the hydroxyl (-OH), nitro (-NO2), and tert-butyl groups.

The rotation around the C-O and C-N bonds would be of particular interest. The bulky tert-butyl group can sterically hinder the rotation of the adjacent nitro and hydroxyl groups, influencing the most stable conformation. lumenlearning.com The presence of an intramolecular hydrogen bond between the hydroxyl group's hydrogen and an oxygen atom of the nitro group is a strong possibility, which would significantly stabilize a particular planar conformation. tandfonline.com

Computational methods can map the potential energy surface by systematically rotating specific dihedral angles, allowing for the identification of energy minima (stable conformers) and transition states.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry can be used to model chemical reactions, elucidating the step-by-step mechanism and identifying the high-energy transition states that connect reactants, intermediates, and products. For this compound, several types of reactions could be studied.

One area of interest is its acidity and the deprotonation of the phenolic hydroxyl group. nih.gov Computational methods can calculate the pKa value by determining the Gibbs free energy change for the deprotonation reaction in a solvent. nih.gov The stability of the resulting phenoxide anion is a key factor, and calculations would show how the electron-withdrawing nitro and fluoro groups stabilize the negative charge, making the parent phenol (B47542) more acidic. ualberta.ca

Another potential reaction pathway for study is nucleophilic aromatic substitution, where the fluorine atom is replaced by another group. Theoretical calculations can model the approach of a nucleophile and determine the activation energy barrier for the reaction.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its movements and interactions with its environment. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's dynamics in a solvent, such as water, over a period of time. nih.gov

For this compound, an MD simulation would reveal how the molecule tumbles and rotates in solution and how its flexible parts, like the hydroxyl and nitro groups, move. nih.gov It would also provide insights into the hydrogen bonding interactions between the molecule and solvent molecules. Such simulations are computationally intensive and rely on accurate force fields that describe the interactions between atoms. nih.gov

Quantum Chemical Predictions of Spectroscopic Parameters

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. For this compound, these methods can be used to predict various spectra:

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule. epa.govnih.gov By analyzing the normal modes of vibration, specific peaks in the experimental infrared (IR) and Raman spectra can be assigned to the stretching and bending of particular bonds, such as the O-H, N-O, and C-F bonds. epa.gov

NMR Spectra: It is possible to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. tandfonline.com These predictions are highly sensitive to the electronic environment of each nucleus and can be used to confirm the molecular structure.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. tandfonline.com The predicted absorption maxima (λmax) can be compared with experimental data to understand the electronic structure and the nature of the transitions. mdpi.com

Below is a hypothetical data table of predicted spectroscopic parameters for this compound, based on typical values for similar compounds.

| Parameter | Predicted Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | 4.2 D |

| O-H Stretch Freq. | ~3400 cm⁻¹ |

| NO₂ Stretch Freq. | ~1530 cm⁻¹ (asym), ~1350 cm⁻¹ (sym) |

| ¹H NMR (OH proton) | ~10.5 ppm |

| UV-Vis λmax | ~350 nm |

Advanced Academic and Research Applications of 2 Tert Butyl 4 Fluoro 5 Nitrophenol Scaffolds

Strategic Role in Multi-Step Organic Synthesis as a Versatile Building Block

Organic building blocks are foundational molecules used for the modular construction of more complex chemical structures in medicinal chemistry, organic synthesis, and material science. sigmaaldrich.com 2-Tert-butyl-4-fluoro-5-nitrophenol is an exemplary building block, with each of its functional groups offering a handle for distinct chemical transformations. This multi-functionality allows for its strategic incorporation into complex multi-step synthetic sequences. frontiersin.orgrsc.org

The true synthetic utility of this compound lies in the orthogonal reactivity of its functional groups, which can be addressed in a controlled, stepwise manner:

Nitro Group Reduction: The nitro group is readily reduced to an aniline (B41778) (amino group) using standard reagents like catalytic hydrogenation (H₂/Pd/C) or metal-acid combinations (SnCl₂/HCl). This transformation is fundamental, converting the molecule into an amine building block, which is a precursor for a vast array of nitrogen-containing heterocycles and amides.

Phenolic Hydroxyl Reactivity: The hydroxyl group can undergo O-alkylation or O-acylation to introduce diverse ether or ester functionalities. This site allows for the attachment of various side chains or linking units.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated by the electron-withdrawing nitro group located ortho to it, making it susceptible to displacement by strong nucleophiles. This allows for the introduction of new substituents such as amines, alkoxides, or thiolates at the C4 position.

The strategic value of this compound is summarized in the table below, highlighting its potential transformations in a synthetic workflow.

| Functional Group | Reagents/Conditions | Product Functional Group | Application |

| 5-Nitro | H₂, Pd/C or SnCl₂, HCl | 5-Amino | Precursor for amides, heterocycles (e.g., quinolones) |

| 1-Hydroxyl | NaH, then R-Br | Alkyl Ether | Introduce lipophilic or linker moieties |

| 1-Hydroxyl | Acyl Chloride, Pyridine (B92270) | Ester | Modify electronic properties, prodrug strategies |

| 4-Fluoro | R-NH₂, Base | Substituted Aniline | SNAr for scaffold diversification |

This strategic versatility allows chemists to build molecular complexity by selectively reacting one site while leaving the others intact for subsequent steps, making it a highly valuable component in the synthesis of novel compounds.

Contribution to Medicinal Chemistry Research as a Key Intermediate in the Development of Modulators of ATP-Binding Cassette (ABC) Transporters

ATP-binding cassette (ABC) transporters are membrane proteins that actively pump substrates out of cells and are implicated in the failure of chemotherapy by causing multidrug resistance (MDR). mdpi.comnih.gov The development of small molecules that can modulate these transporters is a significant goal in medicinal chemistry to improve the efficacy of anticancer drugs. nih.gov While direct studies on this compound as an ABC transporter modulator are not prominent, its structural motifs are highly relevant, and analogous compounds serve as key intermediates in the synthesis of approved drugs that target ABC transporters. For instance, the structurally related compound 2,4-di-tert-butyl-5-aminophenol is a key intermediate in the synthesis of Ivacaftor, a drug that modulates the cystic fibrosis transmembrane conductance regulator (CFTR), which is itself an ABC transporter. google.com

Quinolone scaffolds are a cornerstone of many therapeutic agents, particularly known for their antibacterial activity. mdpi.comnih.gov More recently, certain quinolone-3-carboxamide derivatives have been investigated as potent inhibitors of various protein kinases and other cellular targets. The synthesis of the quinolone core often begins with a substituted aniline.

The reduction of this compound provides 5-amino-2-tert-butyl-4-fluorophenol. This aniline derivative can serve as a novel starting material for the synthesis of highly substituted quinolone-3-carboxamides via established methods like the Gould-Jacobs reaction. The general pathway is as follows:

Condensation: The amine derived from the title compound reacts with diethyl ethoxymethylenemalonate (EMME).

Thermal Cyclization: The resulting intermediate is heated to induce an intramolecular cyclization, forming the quinolone ring system.

Amide Formation: The resulting quinolone-3-carboxylic acid is then coupled with a desired amine to form the final quinolone-3-carboxamide derivative.

The unique substitution of the starting phenol (B47542) would result in a novel class of quinolone-3-carboxamides, allowing for the exploration of new chemical space in drug discovery.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule affect its biological activity. acs.org The incorporation of this compound (or its amine derivative) into a lead compound series provides medicinal chemists with tools to probe specific interactions with a biological target.

The specific substituents on the ring play distinct roles in SAR studies:

Fluorine Atom: Fluorine is a small, highly electronegative atom that can significantly alter a molecule's properties. nih.gov It can act as a hydrogen bond acceptor but not a donor, and its electron-withdrawing nature can change the acidity (pKa) of the nearby phenolic proton and the basicity of the aniline formed after reduction. Substituting hydrogen or other halogens with fluorine allows chemists to fine-tune electronic properties and metabolic stability. nih.gov

By creating a series of analogues where these groups are present or absent, researchers can systematically determine the impact of sterics, electronics, and hydrogen bonding on the molecule's ability to modulate a target like an ABC transporter.

| Substituent | Property | Role in SAR Studies |

| tert-Butyl | Bulky, Lipophilic | Probes steric tolerance in binding pockets; increases lipophilicity. |

| Fluoro | Small, Electronegative | Modulates electronic properties (pKa); acts as a hydrogen bond acceptor; can block metabolic oxidation. nih.gov |

| Nitro/Amino | Polar, H-bonding | Key interaction point; serves as a synthetic handle for further derivatization. |

| Phenol | Acidic, H-bond donor/acceptor | Provides a key hydrogen bonding interaction site. |

Potential in the Design of Novel Organic Reagents or Ligands

The unique electronic and structural features of this compound suggest its potential for development into specialized organic reagents or ligands. Nitrophenols are known to exhibit distinct spectroscopic changes with pH, making them useful as indicators. wikipedia.org The title compound could potentially be developed into a sensor, where a binding event is signaled by a change in its UV-Vis spectrum.

Furthermore, the phenolic oxygen and the two oxygen atoms of the nitro group present a potential tridentate or bidentate binding site for metal ions. This allows the molecule to act as a ligand in coordination chemistry. The electronic properties of the resulting metal complex would be tuned by the fluoro and tert-butyl groups, potentially leading to new catalysts or materials with interesting magnetic or optical properties.

Exploration in Supramolecular Chemistry or Material Science

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. youtube.com this compound possesses several features that make it an interesting candidate for building supramolecular assemblies. nih.gov

The phenolic -OH group is a classic hydrogen bond donor, while the nitro group's oxygens are strong hydrogen bond acceptors. This donor-acceptor pairing could guide the self-assembly of the molecules into predictable one-, two-, or three-dimensional networks. The flat aromatic ring can participate in π-π stacking interactions, further stabilizing such assemblies. The bulky tert-butyl group would influence the packing arrangement, potentially creating porous structures or liquid crystalline phases. These characteristics suggest that the compound could be explored as a building block for functional organic materials, such as organic semiconductors or porous frameworks for gas storage.

Environmental Chemistry and Degradation Pathways of 2 Tert Butyl 4 Fluoro 5 Nitrophenol

Photolytic Degradation under Various Light Conditions

Photolytic degradation, the breakdown of compounds by light, is a significant pathway for the removal of nitrophenolic compounds from the environment. The photolysis of nitrophenols is initiated by the absorption of ultraviolet (UV) radiation, leading to the formation of excited-state molecules. For 2-nitrophenol (B165410) (2-NP) and 4-nitrophenol (B140041) (4-NP), photolysis can proceed through the formation of a radical cation and a hydrated electron. nih.gov In neutral solutions, the radical cation can deprotonate to form a phenoxyl radical, which can then react with oxygen, promoting the cleavage of the aromatic ring. nih.gov The presence of oxygen has been shown to enhance the photo-degradation efficiency of p-nitrophenol. nih.gov

The quantum yield of photolysis, a measure of the efficiency of a photochemical reaction, is influenced by the substitution pattern on the phenol (B47542) ring. For instance, the photolysis quantum yield of 1-(2-nitrophenyl)ethyl phosphate (B84403) was measured to be 0.53 in the near-UV range. nih.govresearchgate.net While specific quantum yields for 2-tert-butyl-4-fluoro-5-nitrophenol are not available, it is expected that the presence of the nitro group will facilitate light absorption in the solar spectrum, initiating photochemical reactions. The position of the nitro group relative to the hydroxyl group can also affect the degradation pathway, with ortho-substituted nitrophenols potentially undergoing intramolecular hydrogen transfer. rsc.org The primary photolysis products of nitrophenols can include other nitrophenols, benzaldehydes, and azodicarboxylic acids. pnas.org

Table 1: Factors Influencing Photolytic Degradation of Substituted Nitrophenols

| Factor | Influence on Degradation | Reference |

| Light Source | UV radiation is the primary driver of photolysis for nitrophenols. | nih.gov |

| Oxygen Presence | Enhances the photo-degradation efficiency of p-nitrophenol. | nih.gov |

| Substitution Pattern | The type and position of substituents affect the quantum yield and degradation pathway. | nih.govrsc.org |

| pH | Can influence the speciation of the compound and the nature of photochemical reactions. | researchgate.net |

Biodegradation Pathways and Microbial Metabolism

The biodegradation of this compound is expected to be a slow process due to the presence of multiple recalcitrant functional groups. The carbon-fluorine bond is notoriously stable and resistant to microbial degradation. nih.govviu.ca Similarly, the nitro group and the bulky tert-butyl group can hinder enzymatic attack.

Studies on related compounds offer insights into potential metabolic pathways. The aerobic biodegradation of mono-fluorophenols by acclimated activated sludge has been observed, with degradation rates decreasing in the order of 4-fluorophenol (B42351) > 3-fluorophenol (B1196323) > 2-fluorophenol. nih.gov The initial step in the aerobic degradation of mono-fluorophenols is their transformation to fluorocatechol, followed by ring cleavage. nih.gov For halogenated aromatic compounds in general, the removal of the halogen substituent is a key and often rate-limiting step. nih.gov

The presence of a tert-butyl group can also significantly impact biodegradability. For example, an Alcaligenes sp. strain was found to degrade 2,6-di-tert-butylphenol, with a half-life of 9.38 days under specific laboratory conditions. nih.gov The initial concentration of the compound was found to be a critical factor, with higher concentrations leading to inhibition of microbial activity. nih.gov The microbial metabolism of phenolic compounds can be initiated by hydroxylation, followed by ring cleavage.

Given the combined presence of a fluoro, nitro, and tert-butyl group, this compound is likely to be biodegraded through a co-metabolic process, where other carbon sources support microbial growth while the target compound is fortuitously transformed. chemijournal.com Complete mineralization is expected to be challenging, potentially leading to the accumulation of halogenated or nitrated intermediates.

Table 2: Biodegradation of Related Phenolic Compounds

| Compound | Degradation Rate/Half-life | Microorganism/System | Reference |

| 3-Fluorophenol (100 mg/L) | Degraded in 16 hours | Acclimated activated sludge | nih.gov |

| 4-Fluorophenol (100 mg/L) | Degraded in 16 hours | Acclimated activated sludge | nih.gov |

| 2-Fluorophenol (50 mg/L) | Degraded in 15 hours | Acclimated activated sludge | nih.gov |

| 2,6-di-tert-butylphenol (100 mg/L) | Half-life of 9.38 days | Alcaligenes sp. | nih.gov |

| p-Nitrophenol | Complete degradation in 48h (co-metabolic) | Brachybacterium sp. | epa.gov |

Chemical Hydrolysis and Oxidation in Aquatic Environments

In aquatic environments, this compound may undergo chemical hydrolysis and oxidation, although these processes are likely to be slow under typical environmental conditions. Hydrolysis of aromatic compounds often requires elevated temperatures and extreme pH conditions. nih.gov The presence of a fluorine atom, a strong electron-withdrawing group, can make the aromatic ring more susceptible to nucleophilic attack, but the carbon-fluorine bond itself is very stable. numberanalytics.com

The rate of hydrolysis of substituted aromatic compounds is highly dependent on the nature and position of the substituents. For example, the hydrolysis of substituted ethyl benzoates is accelerated by nitro substituents and decelerated by methyl and methoxy (B1213986) groups. libretexts.org While no direct data exists for this compound, the electron-withdrawing nature of the nitro and fluoro groups would theoretically increase the electrophilicity of the aromatic ring, potentially facilitating hydrolysis, though likely at a slow rate under ambient conditions.

Oxidation in aquatic environments can be initiated by reactive oxygen species such as hydroxyl radicals (•OH). Advanced oxidation processes, like the Fenton reaction, have been shown to be effective in degrading nitrophenols. nih.gov The reaction rate of p-nitrophenol with hydroxyl radicals is significantly higher than with ozone alone, indicating that the generation of these radicals is key for efficient degradation. nih.gov The bulky tert-butyl group may provide some steric hindrance to oxidative attack.

Sorption and Leaching Behavior in Soil and Sediment Matrices

The mobility of this compound in soil and sediment is primarily controlled by its sorption to organic matter and clay minerals. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. chemsafetypro.com A high Koc value indicates strong sorption and low mobility, while a low Koc value suggests high mobility and potential for leaching into groundwater. chemsafetypro.com

The chemical structure of this compound suggests a complex sorption behavior. The tert-butyl group is hydrophobic and will tend to partition into the organic fraction of the soil. Conversely, the polar hydroxyl and nitro groups can engage in hydrogen bonding with soil components. The fluorine atom can also influence sorption through polar interactions.

For comparison, the log Koc of various phenols can be estimated using chromatographic methods. researchgate.net The presence of substituents significantly affects the Koc value. For ionizable organic chemicals like phenols, the pH of the soil and water will influence their charge and, consequently, their sorption behavior. nih.gov It is likely that this compound will exhibit moderate to high sorption in soils with significant organic matter content, which would limit its leaching potential. However, in sandy soils with low organic matter, the compound may be more mobile.

Table 3: Factors Influencing Soil Sorption of Organic Compounds

| Factor | Influence on Sorption | Reference |

| Soil Organic Carbon Content | Higher organic carbon content generally leads to stronger sorption of hydrophobic compounds. | chemsafetypro.comecetoc.org |

| Clay Mineral Content | Clay surfaces can provide sites for polar and ionic interactions. | ecetoc.org |

| Soil pH | Affects the ionization state of the compound, influencing its solubility and sorption. | nih.gov |

| Chemical Structure | The presence of hydrophobic (e.g., tert-butyl) and polar (e.g., hydroxyl, nitro, fluoro) groups determines the dominant sorption mechanisms. | researchgate.net |

Environmental Persistence and Transformation Products

Due to the presence of the highly stable carbon-fluorine bond and the nitro group, this compound is expected to be a persistent organic pollutant. nih.govacs.org Organofluorine compounds are often referred to as "forever chemicals" due to their resistance to degradation. acs.orgnih.gov

The transformation of this compound in the environment will likely result in a variety of products, depending on the degradation pathway.

Photolytic transformation may lead to the formation of other substituted phenols, quinones, and smaller organic acids as the aromatic ring is cleaved. pnas.org The photolysis of 4-nitrophenol has been shown to produce p-benzoquinone. nih.gov

Biodegradation , if it occurs, could result in the initial hydroxylation of the ring, followed by cleavage. Incomplete degradation could lead to the formation of persistent fluorinated or nitrated intermediates. The microbial degradation of fluorinated compounds can sometimes lead to the accumulation of fluorometabolites. nih.gov

Chemical oxidation can lead to the formation of hydroxylated and, in the presence of chlorine, chlorinated intermediates, which can further break down into smaller organic acids, aldehydes, and ketones. nih.gov

Given the complexity of the molecule, a complete understanding of its transformation products would require detailed experimental studies under various environmental conditions. The potential for the formation of other toxic and persistent byproducts during its degradation is a significant concern.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-tert-butyl-4-fluoro-5-nitrophenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis can be optimized using chlorinating agents (e.g., thionyl chloride or oxalyl chloride) and solvents like dichlorethane or benzene under controlled temperatures (0–50°C). For example, thionyl chloride with N-methylacetamide in benzene (reflux, 4 hours) achieves higher selectivity for nitro-substituted intermediates, while oxalyl chloride in dichloromethane (50°C) yields solid products suitable for purification via aqueous workup . Reaction time (1–12 hours) and solvent polarity critically affect regioselectivity and byproduct formation.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR : and NMR identify substituent positions (e.g., tert-butyl’s singlet at δ 1.3–1.5 ppm; fluorine’s coupling patterns).

- FTIR : Nitro groups show asymmetric stretching at 1520–1560 cm, while phenolic -OH appears as a broad peak (~3200 cm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M-H] ion for CHFNO).

- X-ray Crystallography : Resolves steric effects from the tert-butyl group and nitro-fluoro spatial arrangement .

Q. How can researchers mitigate hazards during the handling of this compound?

- Methodological Answer : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Nitro compounds are thermally unstable; store at ≤4°C in amber glass. Waste containing nitro/fluoro groups must be segregated and treated via alkaline hydrolysis or incineration by licensed facilities to prevent environmental contamination .

Advanced Research Questions

Q. What factors govern the regioselectivity of nitration and fluorination in poly-substituted phenolic derivatives like this compound?

- Methodological Answer : The tert-butyl group acts as a strong ortho/para-director, while electron-withdrawing nitro groups meta-direct subsequent substitutions. Fluorination (via electrophilic halogenation) competes with nitration; solvent polarity (e.g., dichloromethane vs. benzene) and temperature modulate reaction pathways. Computational modeling (DFT) predicts activation barriers for competing intermediates .

Q. How should conflicting data on reaction yields or byproduct profiles be resolved in the synthesis of this compound?

- Methodological Answer : Systematically vary parameters (solvent, catalyst loading, temperature) using a factorial design approach. For example, if oxalyl chloride in dichloromethane (50°C) yields inconsistent purity, compare with thionyl chloride in benzene under reflux. Analyze byproducts via LC-MS and adjust stoichiometry or quenching methods (e.g., rapid cooling vs. gradual neutralization) .

Q. What strategies enable selective functionalization of the phenol group in this compound for downstream applications?

- Methodological Answer : Protect the phenol via silylation (e.g., TBSCl) or acetylation before modifying other groups. Deprotection under mild conditions (e.g., TBAF in THF) restores the hydroxyl group. For coupling reactions (e.g., Suzuki-Miyaura), convert the phenol to a triflate or boronate ester .

Q. How does the steric bulk of the tert-butyl group influence the compound’s stability under thermal or photolytic conditions?

- Methodological Answer : Conduct accelerated stability studies using TGA (thermal gravimetric analysis) and UV-Vis spectroscopy. The tert-butyl group enhances steric protection against decomposition but may increase susceptibility to oxidative degradation at elevated temperatures (>150°C). Compare degradation products (e.g., nitroso derivatives) via HPLC-MS .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and PDA detection (λ = 254 nm for nitro groups). Calibrate against certified reference standards. For fluorinated impurities, employ NMR with a relaxation reagent (e.g., Cr(acac)) to enhance sensitivity .

Methodological Notes

- Data Validation : Cross-reference melting points (e.g., 75–95°C for related nitrophenols ) and spectral data with peer-reviewed literature.

- Environmental Compliance : Adhere to ISO 14001 guidelines for waste disposal, particularly for fluorine-containing byproducts .

- Contradiction Resolution : Replicate conflicting experiments with controlled variables and apply statistical tools (e.g., ANOVA) to identify significant factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.